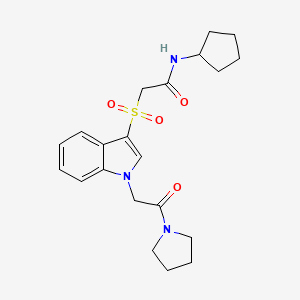
N-cyclopentyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopentyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide” is a complex organic compound. It contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a cyclopentyl group (a cycloalkane with a five-membered ring), and a sulfonyl group (a sulfur atom bonded to two oxygen atoms and one carbon atom). The compound also contains an acetamide group (a carboxamide derived from acetic acid) and a pyrrolidine group (a five-membered ring with four carbon atoms and one nitrogen atom).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the indole, cyclopentyl, sulfonyl, acetamide, and pyrrolidine groups. The exact synthesis pathway would depend on the specific reactions used to form the bonds between these groups.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole and pyrrolidine groups would likely contribute to the compound’s aromaticity, while the sulfonyl and acetamide groups could potentially form hydrogen bonds with other molecules.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The indole group is known to undergo electrophilic substitution reactions, while the sulfonyl group can participate in nucleophilic substitution reactions. The acetamide group could potentially undergo hydrolysis to form acetic acid and an amine.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the specific functional groups present in the molecule.Applications De Recherche Scientifique
Anticancer Applications : One study focused on sulfonamide-derived isatins, a class of compounds closely related to the query compound, for their potential in treating hepatocellular carcinoma (HCC). The study found that these compounds, particularly 3-hydroxy-3-(2-oxo-2-(p-tolyl)ethyl)-5-(piperidin-1-ylsulfonyl)indolin-2-one, N-(4-(2-(2-oxo-5-(piperidin-1-ylsulfonyl)indolin-3-ylidene)acetyl)phenyl)acetamide, and N-(3-(2-(2-oxo-5-(piperidin-1-ylsulfonyl)indolin-3-ylidene)acetyl)phenyl)acetamide, demonstrated significant cytotoxicity against HCC cell lines while maintaining a high safety margin on normal cells. These findings suggest potential for the development of new anticancer therapies based on similar chemical structures (Eldeeb et al., 2022).
Heterocyclic Synthesis : Another research area involves the use of related compounds in the synthesis of heterocyclic structures. A study by Elgemeie et al. demonstrated the use of arylmethylenecyanothioacetamide, which shares a functional group with the query compound, in the synthesis of pyridines and thieno[2,3-b]pyridine derivatives. This research contributes to the field of organic chemistry by providing new methods for synthesizing complex heterocyclic compounds, which are crucial in drug development (Elgemeie et al., 1988).
Antimicrobial Agents : A study by Darwish et al. focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, similar to the query compound, for potential use as antimicrobial agents. The synthesized compounds were evaluated for their antibacterial and antifungal activities, showing promising results. This research highlights the potential of such compounds in developing new antimicrobial therapies (Darwish et al., 2014).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.
Orientations Futures
Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also be interesting to investigate its physical and chemical properties in more detail.
Propriétés
IUPAC Name |
N-cyclopentyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c25-20(22-16-7-1-2-8-16)15-29(27,28)19-13-24(18-10-4-3-9-17(18)19)14-21(26)23-11-5-6-12-23/h3-4,9-10,13,16H,1-2,5-8,11-12,14-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIQHWINYJLAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl](/img/structure/B2861416.png)
![4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-6-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-](/img/structure/B2861417.png)
![{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B2861418.png)
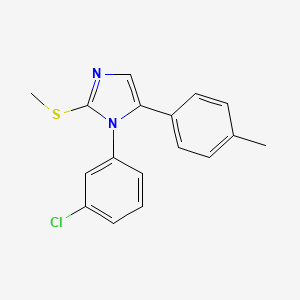
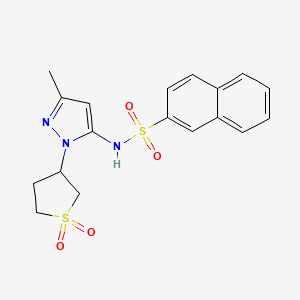
![2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2861422.png)
![methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2861423.png)
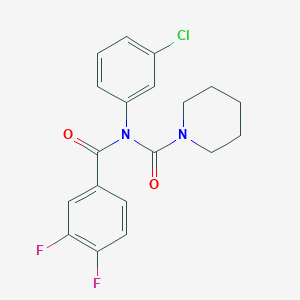
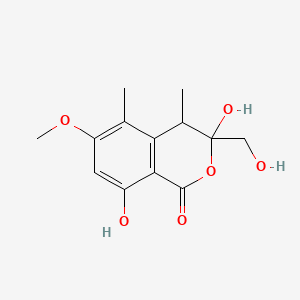
![1-cyclopropyl-3-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)urea](/img/structure/B2861428.png)
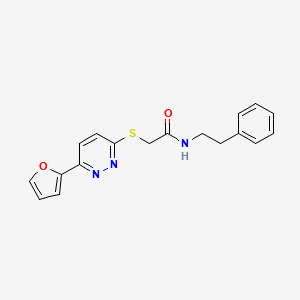
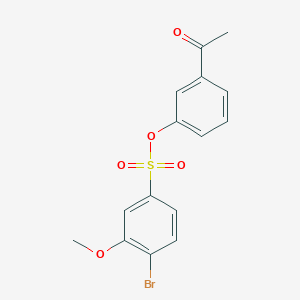
![5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2861434.png)
![methyl (4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2861439.png)